![molecular formula C12H17NO B5143139 N-(7-methylidenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)
N-(7-methylidenebicyclo[3.3.1]non-2-en-3-yl)acetamide
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Overview
Description
N-(7-methylidenebicyclo[331]non-2-en-3-yl)acetamide is a bicyclic compound with a unique structure that includes a methylene bridge and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methylidenebicyclo[3.3.1]non-2-en-3-yl)acetamide typically involves the reaction of a bicyclic ketone with acetonitrile in the presence of concentrated sulfuric acid. This reaction leads to a complex sequence of reactions, resulting in the formation of the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(7-methylidenebicyclo[3.3.1]non-2-en-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(7-methylidenebicyclo[3.3.1]non-2-en-3-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-methylidenebicyclo[3.3.1]non-2-en-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific application and the biological system being studied. For example, in medicinal applications, the compound may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(7-methylidenebicyclo[3.3.1]non-2-en-3-yl)acetamide include other bicyclic compounds with methylene bridges and acetamide groups, such as:
- 7-methylidenebicyclo[3.3.1]nonan-3-one
- 1,5-dimethyl-7-methylidenebicyclo[3.3.1]nonan-3-one
Uniqueness
This compound is unique due to its specific structure, which includes a methylene bridge and an acetamide group. This structure gives it distinct chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
N-(7-methylidene-3-bicyclo[3.3.1]non-2-enyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-10-5-11(4-8)7-12(6-10)13-9(2)14/h6,10-11H,1,3-5,7H2,2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYRFYLLTNHUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2CC(C1)CC(=C)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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